Cas no 2580190-30-1 (tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate)

tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- EN300-27725539
- 2580190-30-1
- tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate
-
- インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)8-6-13-9-7-12-4-5-14(8)9/h6,12H,4-5,7H2,1-3H3
- InChIKey: QDZSDSHCJIIPEJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN=C2CNCCN21)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 56.2Ų
tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725539-0.05g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 0.05g |
$996.0 | 2025-03-20 | |
Enamine | EN300-27725539-5.0g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 5.0g |
$3438.0 | 2025-03-20 | |
Enamine | EN300-27725539-5g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 5g |
$3438.0 | 2023-09-10 | ||
Enamine | EN300-27725539-2.5g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 2.5g |
$2324.0 | 2025-03-20 | |
Enamine | EN300-27725539-1.0g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 1.0g |
$1185.0 | 2025-03-20 | |
Enamine | EN300-27725539-0.25g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 0.25g |
$1090.0 | 2025-03-20 | |
Enamine | EN300-27725539-0.5g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 0.5g |
$1137.0 | 2025-03-20 | |
Enamine | EN300-27725539-0.1g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 0.1g |
$1043.0 | 2025-03-20 | |
Enamine | EN300-27725539-10.0g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 95.0% | 10.0g |
$5099.0 | 2025-03-20 | |
Enamine | EN300-27725539-10g |
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate |
2580190-30-1 | 10g |
$5099.0 | 2023-09-10 |
tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS No. 2580190-30-1)
tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS No. 2580190-30-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features an imidazo[1,2-a]pyrazine core, a structural motif known for its versatility in drug discovery. The tert-butyl ester group enhances its stability, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in developing novel therapeutics, particularly in oncology and CNS disorders, aligning with the growing demand for targeted therapies.
The compound's unique imidazo[1,2-a]pyrazine scaffold contributes to its bioactivity, a feature highly sought after in modern medicinal chemistry. With the rise of AI-driven drug design, molecules like tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate are being computationally screened for binding affinities against disease-specific targets. This approach accelerates the identification of lead compounds, addressing the pharmaceutical industry's need for faster R&D cycles. Additionally, its carboxylate functionality allows for further derivatization, enabling the creation of diverse analogs for structure-activity relationship (SAR) studies.
In agrochemical applications, tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is investigated for its potential as a precursor to environmentally friendly pesticides. As sustainability becomes a global priority, researchers are focusing on compounds with lower ecological footprints. The imidazo[1,2-a]pyrazine moiety's ability to interact with biological targets in pests while minimizing non-target effects makes it a promising candidate. This aligns with the increasing regulatory pressure to reduce hazardous chemical usage in agriculture.
From a synthetic perspective, the tert-butyl protecting group in CAS No. 2580190-30-1 offers advantages in multi-step synthesis. It provides steric hindrance that prevents unwanted side reactions, a critical factor in complex molecule assembly. Organic chemists frequently employ such protected intermediates to streamline the synthesis of N-heterocycles, which are prevalent in FDA-approved drugs. The compound's compatibility with common coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, further expands its utility in fragment-based drug design.
Analytical characterization of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves advanced techniques like LC-MS, NMR, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for reproducible research outcomes. The growing emphasis on data integrity in chemical research underscores the importance of rigorous analytical protocols for compounds like CAS No. 2580190-30-1. This trend reflects broader industry movements toward standardized quality control in pharmaceutical manufacturing.
Market trends indicate rising demand for imidazo[1,2-a]pyrazine derivatives, driven by their expanding therapeutic applications. Patent analyses reveal increasing filings around this chemical class, particularly in kinase inhibitor development. As personalized medicine gains traction, the modular nature of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate makes it attractive for creating tailored molecular entities. This positions the compound as a strategic asset in both academic and industrial research portfolios.
Environmental considerations in chemical synthesis have brought attention to the green chemistry aspects of producing tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate. Recent advancements in catalytic methods and solvent selection aim to reduce the ecological impact of its manufacture. These developments respond to the chemical industry's commitment to sustainable practices while maintaining cost-effectiveness—a balance increasingly demanded by stakeholders across the value chain.
In conclusion, tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS No. 2580190-30-1) represents a multifaceted compound with substantial potential across multiple scientific disciplines. Its structural features, synthetic versatility, and emerging applications position it as a compound of continuing interest in both research and industrial settings. As scientific understanding of N-heterocyclic compounds deepens, this molecule will likely play an increasingly important role in addressing contemporary challenges in health and agriculture.
2580190-30-1 (tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate) 関連製品
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 2228512-13-6(1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)
- 2137146-63-3((3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol)
- 15572-79-9(L-Galactose)
- 2248407-86-3(1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate)
- 2648927-85-7((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
- 848635-49-4(1-(9H-purin-6-yl)-4-Piperidinamine)
- 2229376-24-1(2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid)
- 2097954-86-2((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride)
- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)




